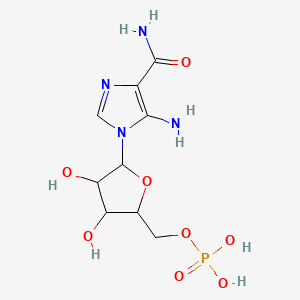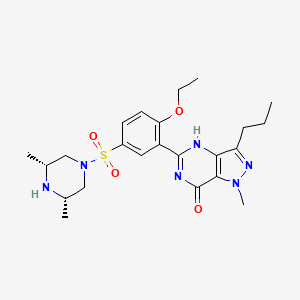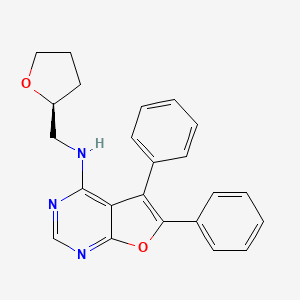
六乙二醇单苄醚
描述
Hexaethylene Glycol Monobenzyl Ether is a chemical compound with the molecular formula C19H32O7 and a molecular weight of 372.46 . It is a polymer consisting of ethylene glycol monomers and two terminal hydroxyl groups . The product is clear colorless to light yellow in appearance .
Synthesis Analysis
Hexaethylene Glycol Monobenzyl Ether is produced through continuous processes of selectively reacting an alcohol and ethylene oxide . The exact synthesis process is proprietary and not publicly available.
Molecular Structure Analysis
The IUPAC name for Hexaethylene Glycol Monobenzyl Ether is 1-phenyl-2,5,8,11,14,17-hexaoxanonadecan-19-ol . The InChI Key is VVBQKDDPSXBMMZ-UHFFFAOYSA-N . The SMILES string is OCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 .
Physical And Chemical Properties Analysis
Hexaethylene Glycol Monobenzyl Ether is a liquid at 20°C . It has a refractive index of 1.49 . The compound is colorless to light yellow and clear in appearance .
科学研究应用
伯苄胺的合成
六乙二醇单苄醚被用于从氧化木质素模型化合物中合成伯苄胺。 该过程在生产含氮芳香族化学品方面具有重要意义,这些化学品广泛应用于医药、农业和材料研究 。该化合物在微调原子分散钴催化剂的配位环境方面的作用对于实现这些胺类物质的高产率至关重要。
生物质转化
在循环经济的背景下,六乙二醇单苄醚有助于从生物质来源可持续生产含氮化合物 。木质素是一种可再生资源,是生成芳香族结构单元的有希望的前体,而该化合物在转化过程中发挥作用。
安全和危害
Hexaethylene Glycol Monobenzyl Ether can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, such as chemical impermeable gloves, is advised .
Relevant Papers
One relevant paper is “Synthesis of a Cholesteryl-HEG Phosphoramidite Derivative and Its Application to Lipid-conjugates of the Anti-HIV 5’TGGGAG3’ Hotoda’s Sequence” which discusses the synthesis of a novel phosphoramidite derivative of cholesterol, with an ether-linked hexaethylene glycol (HEG) spacer arm .
作用机制
Target of Action
Hexaethylene Glycol Monobenzyl Ether, also known as 1-Phenyl-2,5,8,11,14,17-hexaoxanonadecan-19-ol, is a type of glycol ether It’s known that glycol ethers generally target the respiratory system .
Mode of Action
The exact mode of action of Hexaethylene Glycol Monobenzyl Ether is not well-documented. As a member of the glycol ethers family, it is likely to share similar properties. Glycol ethers are commonly used as solvents in paints and cleaners due to their good solvent properties and higher boiling points than lower-molecular-weight ethers and alcohols .
Result of Action
It’s known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Hexaethylene Glycol Monobenzyl Ether. For instance, adequate ventilation is necessary when handling this compound to prevent respiratory irritation . Additionally, protective measures such as wearing gloves, protective clothing, and eye protection are recommended to prevent skin and eye irritation .
生化分析
Biochemical Properties
Hexaethylene Glycol Monobenzyl Ether is known to exhibit antioxidant, antimicrobial, and anti-cancer properties
Cellular Effects
Glycol ethers, the class of compounds to which it belongs, have been found to have impacts on cell function .
Molecular Mechanism
It is known that glycol ethers can undergo further chemical reactions, producing glycol diethers and glycol ether acetates .
属性
IUPAC Name |
2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O7/c20-6-7-21-8-9-22-10-11-23-12-13-24-14-15-25-16-17-26-18-19-4-2-1-3-5-19/h1-5,20H,6-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBQKDDPSXBMMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00457434 | |
| Record name | Hexaethylene Glycol Monobenzyl Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24342-68-5 | |
| Record name | Hexaethylene Glycol Monobenzyl Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
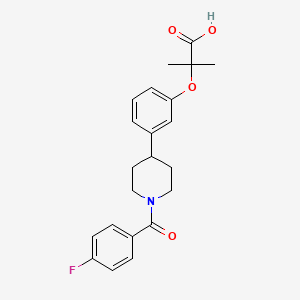
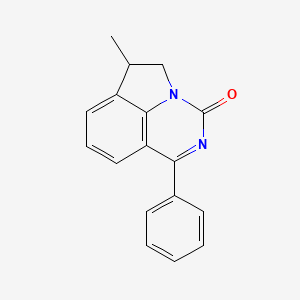


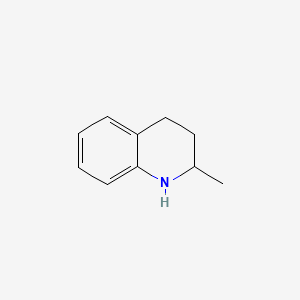

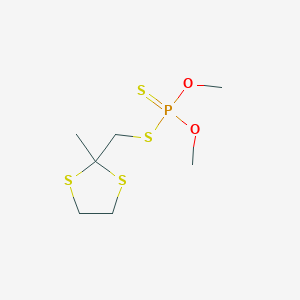

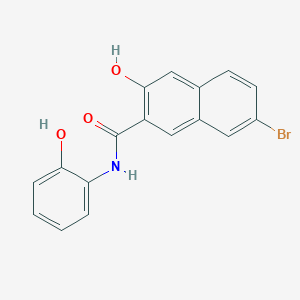
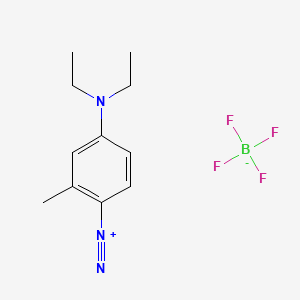
![2-[3-(ethylamino)-5-oxooxolan-2-yl]-2-hydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]acetamide](/img/structure/B1666729.png)
